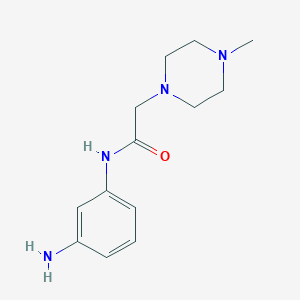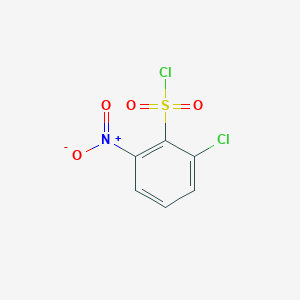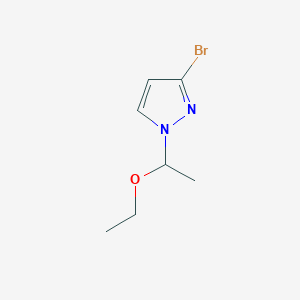
3-(3-chlorophenyl)-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves regiospecific reactions, as seen in the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its corresponding methyl ester . The precise synthesis of 3-(3-chlorophenyl)-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)propanamide is not detailed, but it can be inferred that careful control of reaction conditions would be necessary to achieve the desired regioisomer, and spectroscopic techniques may not be sufficient for unambiguous structure determination, necessitating the use of single-crystal X-ray analysis.
Molecular Structure Analysis
The molecular structure of compounds with chlorophenyl groups can be complex, and the determination of their structure often requires advanced techniques such as single-crystal X-ray analysis . The vibrational spectra and molecular geometry of related compounds have been computed using density functional theory, which could also be applied to the compound to predict its structure and vibrational properties .
Chemical Reactions Analysis
The related compounds discussed in the papers are likely to undergo various chemical reactions, including electrophilic and nucleophilic attacks, as suggested by molecular electrostatic potential studies . These studies indicate that the negative electrostatic potential regions are localized over the carbonyl group and phenyl rings, while the positive regions are localized over the nitrogen atoms. This information could be extrapolated to predict the reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported in the provided papers. However, the nonlinear optical properties of related compounds have been evaluated, and the first and second hyperpolarizabilities have been determined . This suggests that the compound may also exhibit interesting optical properties. Additionally, the docking study of a related compound with kinesin spindle protein indicates potential biological activity, which could be relevant for the compound .
Aplicaciones Científicas De Investigación
Alternative Research Findings
While direct information on the specified compound was not found, research on related chemical structures and activities provides insights into potential areas of application, such as drug development, material science, and chemical synthesis. For example, studies on similar pyrazole derivatives and their biological activities highlight the importance of these compounds in developing new pharmaceuticals with potential antibacterial, anti-inflammatory, and analgesic properties.
Chemical Synthesis and Biological Activity : Research on related compounds, such as pyrazole derivatives, has shown significant biological activities, including anti-inflammatory, antimicrobial, and analgesic effects. These studies suggest that similarly structured compounds could be synthesized and evaluated for a range of biological activities, potentially leading to the development of new therapeutic agents (Sivakumar et al., 2020).
Material Science Applications : The design and synthesis of microcapsules using specific chemical compounds for controlled release applications in agriculture have been explored. For example, microcapsules prepared by interfacial polymerization for the controlled release of pesticides show the versatility of chemical compounds in material science applications (Yu et al., 2021).
Antimicrobial and Anti-inflammatory Agents : Novel pyrazole, isoxazole, and other heterocyclic compounds have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. These studies contribute to the understanding of how chemical modifications can influence biological activity, leading to the development of new drugs (Kendre et al., 2015).
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO3/c18-15-3-1-2-13(12-15)4-5-17(21)19-9-6-16(20)14-7-10-22-11-8-14/h1-3,12,14,16,20H,4-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWXLBJJMYTBNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CCNC(=O)CCC2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,3-diphenylpropanamido)benzofuran-2-carboxamide](/img/structure/B3008097.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B3008100.png)


![N-(8-methyl-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)thiophene-2-sulfonamide](/img/structure/B3008103.png)
![2-{4-[(4-Bromobenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine](/img/structure/B3008105.png)

![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B3008109.png)


![(E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B3008112.png)
